molecular formula C15H20N4O4S B2423188 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole CAS No. 2034440-01-0

3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole

Cat. No.: B2423188
CAS No.: 2034440-01-0
M. Wt: 352.41
InChI Key: RQXGYJZNXVHCQD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole is a synthetic compound known for its unique chemical structure, featuring an isoxazole core linked to a piperidine ring through a sulfonyl bridge. The incorporation of a methylpyridazinyl group and additional methyl substituents further diversifies its chemical landscape. This compound's multifunctionality has piqued the interest of researchers across various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the formation of the isoxazole core via cycloaddition reactions involving nitroalkenes and nitrile oxides. The sulfonylation step involves the reaction of the isoxazole with sulfonyl chlorides in the presence of bases like triethylamine. To introduce the piperidinyl group, a nucleophilic substitution reaction is performed, utilizing piperidine derivatives under mild conditions. The final step involves the attachment of the methylpyridazinyl moiety, achieved through O-alkylation reactions.

Industrial Production Methods: Scaling up involves optimizing the reaction conditions to enhance yield and purity while minimizing by-products. This includes the use of high-performance catalysts and solvent systems designed for efficient heat and mass transfer. Continuous flow chemistry techniques are often employed to streamline production and ensure consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation at the piperidine ring or methyl groups, leading to the formation of hydroxylated or ketone derivatives.

  • Reduction: : Reduction typically targets the nitro groups or the sulfonyl bridge, yielding amines or thiols.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the isoxazole and pyridazine rings, modifying the substituents attached to these cores.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Halogenated reagents and strong bases for nucleophilic substitutions; Lewis acids for electrophilic substitutions.

Major Products:
  • Oxidation: : Hydroxylated isoxazole derivatives.

  • Reduction: : Amino-piperidine isoxazole.

  • Substitution: : Varied alkylated or arylated isoxazole and pyridazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a versatile intermediate in organic synthesis, aiding the development of complex molecules with specific functionalities. Its reactive sites allow for diverse modifications, facilitating the creation of novel compounds for material science and catalysis.

Biology: In biological research, this compound serves as a molecular probe to study enzyme interactions and metabolic pathways. Its ability to modify biological targets makes it valuable in understanding cellular processes and signal transduction mechanisms.

Medicine: Potential medicinal applications include the development of novel therapeutics targeting neurological disorders and inflammatory diseases. Its unique structure enables selective binding to various biological receptors, offering possibilities for drug discovery.

Industry: In the industrial sector, the compound's stability and reactivity make it suitable for use in agrochemicals and polymer synthesis. Its derivatives are explored for applications in coatings, adhesives, and advanced materials.

Mechanism of Action

Effects Mechanism: The compound exerts its effects primarily through the modulation of enzyme activity and receptor binding. It can act as an inhibitor or activator of specific enzymes, altering biochemical pathways and physiological responses.

Molecular Targets and Pathways: Key molecular targets include kinases, proteases, and ion channels. The compound's ability to interact with these proteins influences signal transduction pathways, metabolic processes, and cellular homeostasis.

Comparison with Similar Compounds

Uniqueness: Compared to other isoxazole derivatives, 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole stands out due to its distinctive combination of functional groups. This gives it a unique chemical reactivity profile and a broader range of applications.

Similar Compounds:
  • 3-Methyl-4-((3-pyridazinyl)oxy)piperidine isoxazole: : Shares the isoxazole and piperidine core but lacks the sulfonyl bridge.

  • 5-Dimethyl-4-((3-((6-chloropyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole: : Similar structure with chlorine instead of a methyl group on the pyridazine ring.

  • 2,5-Dimethyl-4-((3-((6-methoxypyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole: : Methoxy substitution in place of the methyl group, altering its electronic properties.

This compound is an intriguing and multifaceted molecule with broad potential across various scientific fields. Its synthesis, reactivity, and applications reflect the diverse possibilities inherent in modern chemical research.

Properties

IUPAC Name

3,5-dimethyl-4-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-10-6-7-14(17-16-10)22-13-5-4-8-19(9-13)24(20,21)15-11(2)18-23-12(15)3/h6-7,13H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXGYJZNXVHCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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